molecular formula C14H21NO B091672 3-(3-butyl-1-methylazetidin-3-yl)phenol CAS No. 17184-86-0

3-(3-butyl-1-methylazetidin-3-yl)phenol

Cat. No.: B091672
CAS No.: 17184-86-0
M. Wt: 219.32 g/mol
InChI Key: NNUPXSAVUSYJJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-butyl-1-methylazetidin-3-yl)phenol is a chemical compound characterized by the presence of a phenol group attached to a 3-(3-butyl-1-methyl-3-azetidinyl) moiety. This compound is part of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their presence in various natural products and pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-butyl-1-methylazetidin-3-yl)phenol typically involves the preparation of azetidine intermediates. One common method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials. This intermediate can then be functionalized to introduce the phenol group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as gas chromatography can be employed to analyze and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(3-butyl-1-methylazetidin-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(3-butyl-1-methylazetidin-3-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-butyl-1-methylazetidin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the azetidine moiety can interact with biological receptors or enzymes. These interactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

  • Phenol, 3-methyl-
  • Phenol, 3-butyl-
  • Phenol, 3-(1-methyl-3-azetidinyl)-

Comparison: 3-(3-butyl-1-methylazetidin-3-yl)phenol is unique due to the presence of both a butyl group and an azetidine moiety. This combination imparts distinct chemical and biological properties compared to other phenol derivatives. The azetidine ring adds rigidity and potential biological activity, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

17184-86-0

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

3-(3-butyl-1-methylazetidin-3-yl)phenol

InChI

InChI=1S/C14H21NO/c1-3-4-8-14(10-15(2)11-14)12-6-5-7-13(16)9-12/h5-7,9,16H,3-4,8,10-11H2,1-2H3

InChI Key

NNUPXSAVUSYJJR-UHFFFAOYSA-N

SMILES

CCCCC1(CN(C1)C)C2=CC(=CC=C2)O

Canonical SMILES

CCCCC1(CN(C1)C)C2=CC(=CC=C2)O

Key on ui other cas no.

17184-86-0

Synonyms

3-(3-Butyl-1-methylazetidin-3-yl)phenol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.